stannane CAS No. 110655-72-6](/img/structure/B14310872.png)
[(4-Chlorobenzoyl)oxy](tricyclohexyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzoyl)oxystannane, also known as (4-chlorobenzoate)tricyclohexylstannane, is a chemical compound that combines an organic benzoyl group with an organotin moiety. Let’s break down its components:
Benzoyl Group (C₆H₅CO-): The benzoyl group consists of a phenyl ring (C₆H₅) attached to a carbonyl group (C=O). It imparts aromatic and acidic properties to the compound.
Tricyclohexylstannane (Sn(C₆H₁₁)₃): This organotin compound features three cyclohexyl groups bonded to a central tin atom. It serves as the stannane component.
Méthodes De Préparation
Synthetic Routes:: The synthesis of (4-Chlorobenzoyl)oxystannane involves the reaction between 4-chlorobenzoic acid and tricyclohexyltin chloride. The reaction proceeds as follows:
4-Chlorobenzoic acid+Tricyclohexyltin chloride→(4-Chlorobenzoyl)oxy(tricyclohexyl)stannane
Reaction Conditions::- Solvent: Typically, an organic solvent like dichloromethane or toluene is used.
- Temperature: The reaction occurs at room temperature or under mild heating.
- Catalyst: No specific catalyst is required.
Industrial Production:: Industrial-scale production methods involve scaling up the laboratory synthesis. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactions::
Hydrolysis: (4-Chlorobenzoyl)oxystannane can undergo hydrolysis in aqueous or alcoholic solutions, yielding 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles (e.g., amines, alcohols).
- Hydrolysis: Water or alcoholic solutions (e.g., methanol, ethanol).
- Substitution: Nucleophiles (e.g., amines, alcohols).
- Hydrolysis: 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
- Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Organotin Chemistry: (4-Chlorobenzoyl)oxystannane contributes to the study of organotin compounds, which find applications in catalysis, materials science, and biochemistry.
Biological Research: Researchers explore its interactions with biological systems, including potential antitumor or antimicrobial effects.
Mécanisme D'action
- The exact mechanism remains an active area of research. It likely involves interactions with cellular components, affecting gene expression or enzyme activity.
Comparaison Avec Des Composés Similaires
- Similar compounds include other organotin derivatives, such as tricyclohexyltin chloride and tricyclohexyltin hydride.
Propriétés
Numéro CAS |
110655-72-6 |
|---|---|
Formule moléculaire |
C25H37ClO2Sn |
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
tricyclohexylstannyl 4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
Clé InChI |
JORKMSSOAWZTJJ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



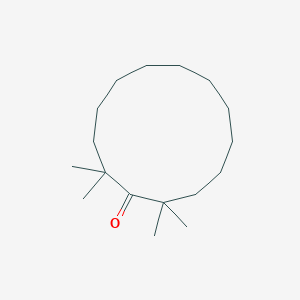
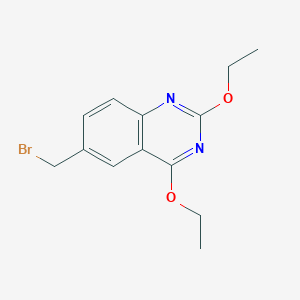
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
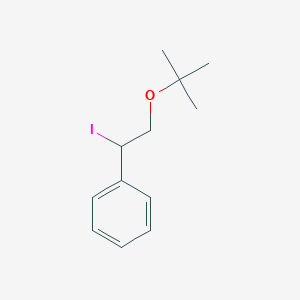
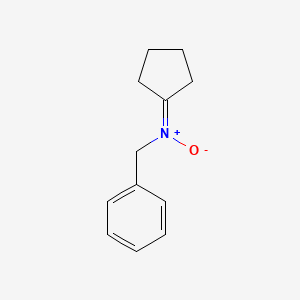
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
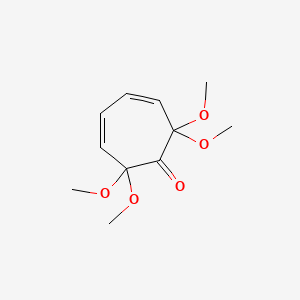
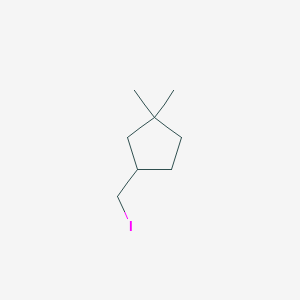
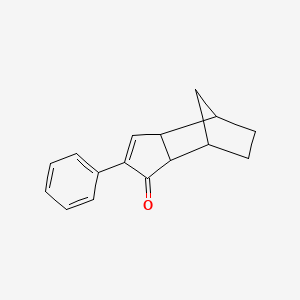
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
